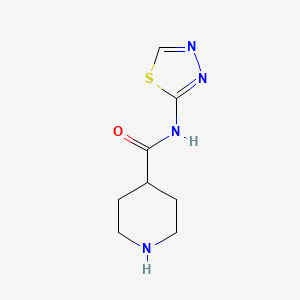

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4OS/c13-7(6-1-3-9-4-2-6)11-8-12-10-5-14-8/h5-6,9H,1-4H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEMFGUKLNBSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a derivative of 1,3,4-thiadiazole, which has been found to exhibit potent antimicrobial activity. The primary targets of this compound are likely to be microbial cells, particularly those of E. coli, B. mycoides, and C. albicans. These organisms play various roles in human health and disease, and their inhibition can help control infections.

Mode of Action

This disruption can inhibit the replication of both bacterial and cancer cells, suggesting that this compound may interact with its targets in a similar manner.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to DNA replication and cell division, given the known effects of 1,3,4-thiadiazole derivatives. By disrupting these pathways, the compound can inhibit the growth and proliferation of target cells.

Pharmacokinetics

Its molecular weight of 21227 suggests that it may have favorable bioavailability, as compounds with molecular weights below 500 are generally well-absorbed.

Result of Action

The result of this compound’s action is the inhibition of growth in target cells. This can lead to the control of microbial infections, as the compound can prevent the replication and spread of harmful bacteria and fungi.

Biochemical Analysis

Biochemical Properties

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes involves binding to the active site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to altered cellular responses and has potential therapeutic implications.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating caspase enzymes and downregulating anti-apoptotic proteins. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the enzyme’s active site, thereby blocking substrate access. This inhibition can result in the accumulation of substrates and a decrease in the production of downstream products. Furthermore, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. These interactions can influence the overall metabolic profile of cells and tissues, impacting cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and modulate its biological effects.

Biological Activity

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a compound that incorporates the biologically significant 1,3,4-thiadiazole moiety. This compound has been studied for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The following sections detail its biological activity based on current research findings.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is recognized for its wide range of biological activities. Compounds containing this structure have demonstrated efficacy in various therapeutic areas:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Exhibits cytotoxic effects on various cancer cell lines.

- Anti-inflammatory : Reduces inflammation in biological systems.

- Anticonvulsant : Shows potential in seizure control.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gatifloxacin derivative with thiadiazole | Staphylococcus epidermidis | 0.0078 μg/ml |

| Gatifloxacin derivative with thiadiazole | Bacillus subtilis | 0.0039 μg/ml |

| Gatifloxacin derivative with thiadiazole | Enterococcus faecalis | 0.125 μg/ml |

| Gatifloxacin derivative with thiadiazole | Micrococcus luteus | 0.125 μg/ml |

These results suggest that the incorporation of the thiadiazole ring enhances the antibacterial activity of existing antibiotics .

Anticancer Activity

This compound has shown promising anticancer activity in various studies:

| Compound | Cell Line Tested | IC50 Value (μg/ml) |

|---|---|---|

| Compound 41a (Cinnamic acyl thiadiazole) | MCF-7 (breast cancer) | 0.28 |

| Compound 41a (Cinnamic acyl thiadiazole) | A549 (lung cancer) | 0.52 |

These compounds exhibited significant inhibition of tubulin polymerization, which is critical in cancer cell proliferation .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at specific phases, contributing to their anticancer effects.

- Apoptosis Induction : Studies have indicated that these compounds can trigger apoptosis in cancer cells through caspase activation pathways .

Case Studies

Several case studies highlight the effectiveness of N-(1,3,4-thiadiazol-2-yl)piperidine derivatives:

- Anticancer Efficacy : In a study involving multiple cancer cell lines (e.g., breast carcinoma and lung carcinoma), various thiadiazole derivatives were tested for cytotoxicity. Results indicated that specific substitutions on the thiadiazole ring significantly enhanced anticancer activity .

- Neuroprotective Effects : Research has demonstrated that certain derivatives exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide serves as a versatile building block in organic synthesis. Its thiadiazole ring allows for the development of more complex molecules, facilitating advancements in medicinal chemistry and material science.

Reactivity and Functionalization

The compound can undergo various chemical reactions, including nucleophilic substitutions and cyclization processes, which are essential for synthesizing derivatives with tailored properties. This reactivity is crucial for developing new pharmaceuticals and agrochemicals.

Biological Applications

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance, compounds with this moiety have shown effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi . The structure–activity relationship (SAR) studies highlight that modifications at specific positions on the thiadiazole ring can enhance antimicrobial potency .

Anticancer Properties

this compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies report that several derivatives demonstrate significant inhibitory activity against lung (A549), skin (SK-MEL-2), and colon (HCT15) cancer cells . The mechanism often involves inducing apoptosis and inhibiting cell proliferation through interactions with critical cellular pathways.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. Research suggests that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB, which plays a pivotal role in inflammation .

Medicinal Applications

Therapeutic Development

Ongoing studies are evaluating the therapeutic potential of this compound in treating conditions such as cancer and infections. Its dual action as an antimicrobial and anticancer agent positions it as a promising candidate for drug development.

Mechanism of Action

The therapeutic effects are attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. For instance, its antioxidant properties may contribute to reducing oxidative stress in cells .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Chemical Synthesis | Serves as a versatile building block; facilitates complex molecule development. |

| Biological Activity | Exhibits significant antimicrobial and anticancer properties; enhances efficacy through structural modifications. |

| Medicinal Potential | Investigated for anti-inflammatory effects; shows promise in therapeutic applications against various diseases. |

Case Studies

- Anticancer Evaluation : A study conducted by El-Naggar et al. (2011) synthesized several thiadiazole derivatives and evaluated their anticancer activities against Ehrlich Ascites Carcinoma cells. The results indicated substantial tumor growth inhibition after treatment with selected compounds .

- Antimicrobial Efficacy : Research published in the Journal of Medicinal Chemistry demonstrated that specific substitutions on the thiadiazole ring significantly increased antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Inflammation Modulation Study : A recent investigation highlighted the compound's ability to modulate inflammatory responses by inhibiting NF-κB signaling pathways in vitro .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur atom in the 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution, particularly under basic conditions.

Key Reactions:

-

Thiol-Disulfide Exchange: Reacts with thiols (e.g., benzyl mercaptan) to replace the sulfur atom, forming disulfide-linked derivatives.

-

Amination: Substitution with amines (e.g., piperazine) generates secondary or tertiary amine derivatives, enhancing solubility or biological activity .

Example:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Substitution with piperazine | Piperazine, dry benzene, triethylamine, reflux (6 h) | Piperazine-linked derivative | 72% |

Oxidation Reactions

The thiadiazole sulfur can undergo oxidation to form sulfoxides or sulfones, altering electronic properties and bioactivity.

Key Reagents:

-

Hydrogen Peroxide (H₂O₂): Mild oxidation to sulfoxide.

-

m-Chloroperbenzoic Acid (mCPBA): Strong oxidation to sulfone.

Example:

| Reaction | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| Sulfur oxidation | 30% H₂O₂ | RT, 12 h | Sulfoxide derivative |

| Sulfur oxidation | mCPBA | Dichloromethane, 0°C → RT | Sulfone derivative |

Hydrolysis of the Carboxamide Group

The carboxamide linker undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives.

Key Pathways:

-

Acidic Hydrolysis: Concentrated HCl (reflux) cleaves the amide bond, producing piperidine-4-carboxylic acid.

-

Basic Hydrolysis: NaOH (aqueous, 80°C) generates the sodium salt of the carboxylic acid.

Example:

| Condition | Reagent | Product | Application |

|---|---|---|---|

| Acidic | 6M HCl, reflux (4 h) | Piperidine-4-carboxylic acid | Intermediate for further functionalization |

Piperidine Ring Modifications

The piperidine nitrogen participates in alkylation, acylation, or sulfonylation reactions.

Key Reactions:

-

Acylation: Reacts with acetyl chloride to form N-acetyl derivatives.

-

Sulfonylation: Forms sulfonamide derivatives with aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride).

Example:

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine, RT, 2 h | N-Acetyl-piperidine derivative |

| Sulfonylation | 4-Methylbenzenesulfonyl chloride | DCM, DMAP, 0°C → RT | Sulfonamide analog |

Reduction Reactions

Selective reduction of functional groups is achievable with tailored reagents.

Key Targets:

-

Carboxamide to Amine: Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine.

-

Thiadiazole Ring: Catalytic hydrogenation (H₂/Pd-C) partially reduces the heterocycle .

Example:

| Substrate | Reducing Agent | Product | Notes |

|---|---|---|---|

| Carboxamide | LiAlH₄, dry THF | N-(thiadiazolyl)piperidin-4-amine | Requires anhydrous conditions |

Complexation with Metal Ions

The thiadiazole nitrogen and carboxamide oxygen act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes.

Example:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| CuSO₄·5H₂O | Methanol, RT | Octahedral Cu(II) complex | Studied for antimicrobial activity |

Comparison with Similar Compounds

Thiadiazole Derivatives with Varied Substituents

highlights a series of N-(1,3,4-thiadiazol-2-yl)acetamide derivatives (e.g., compounds 5e–5m) with substituents such as alkyl/arylthio groups and phenoxyacetamide chains. Key differences include:

| Compound ID | Substituent on Thiadiazole | Phenoxy Group | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 5e | 4-Chlorobenzylthio | 5-isopropyl-2-methylphenoxy | 74 | 132–134 |

| 5j | 4-Chlorobenzylthio | 2-isopropyl-5-methylphenoxy | 82 | 138–140 |

| 5k | Methylthio | 2-methoxyphenoxy | 72 | 135–136 |

Key Findings :

- Substituents like 4-chlorobenzylthio (5e, 5j) increase melting points compared to methylthio derivatives (5k), likely due to enhanced intermolecular interactions (e.g., halogen bonding) .

- The phenoxy group’s steric bulk (e.g., isopropyl/methyl in 5j) improves synthetic yields (82% vs. 72% for 5k), suggesting reduced steric hindrance during coupling reactions .

This structural simplicity may favor central nervous system penetration or metabolic stability.

Thiazole Carboxamide Analogs

describes N-substituted 2-(4-pyridinyl)thiazole-5-carboxamides (e.g., 3a–s), which replace the thiadiazole with a thiazole ring and incorporate a pyridinyl group.

Structural and Functional Differences :

- Thiazole vs. Thiadiazole : The thiazole ring (one sulfur, one nitrogen) in 3a–s has distinct electronic properties compared to the thiadiazole (two nitrogens, one sulfur), altering binding affinity to targets like kinases or viral proteases.

- Synthetic Routes : Thiazole derivatives are synthesized via coupling with ethyl 2-bromoacetoacetate, followed by hydrolysis and amidation , whereas thiadiazole derivatives (e.g., 5e–5m) often employ thiourea cyclization or nucleophilic substitution .

Piperidine Carboxamides with Bioactive Substituents

highlights piperidine-4-carboxamides such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide, which exhibit SARS-CoV-2 inhibition.

Comparison :

- Substituent Diversity : The fluorobenzyl and naphthyl groups in these analogs enhance hydrophobic interactions with viral targets, whereas the thiadiazole group in the target compound may engage in hydrogen bonding or π-stacking.

Fused Heterocyclic Systems

and describe N-phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide, a fused benzoxazolo-thiazole derivative.

Key Contrasts :

- Rigidity vs.

- Crystallographic Data: Bond lengths (e.g., C18–C19: 1.515 Å) and angles (e.g., C20–N3–N4: 121.44°) indicate planar geometry in the fused system, whereas the non-fused thiadiazole in the target compound allows greater rotational freedom .

Research Implications

The structural versatility of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide positions it as a promising scaffold for drug discovery. Future studies should focus on:

- Structure-Activity Relationships (SAR) : Systematic variation of substituents on the piperidine and thiadiazole rings.

- Biological Screening : Evaluation against viral proteases or bacterial targets, leveraging insights from analogs in .

- Synthetic Optimization : Adopting coupling strategies from to improve yields .

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide generally proceeds through the following key stages:

Formation of the 1,3,4-Thiadiazole Ring

- Starting Materials: Typically, thiosemicarbazide derivatives or thioxoacetamide derivatives are employed as precursors.

- Cyclization Reaction: The thiadiazole ring is formed by cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. For example, reaction of thioxoacetamide derivatives with carbon disulfide and potassium hydroxide in ethanol at room temperature yields potassium 5-(phenylcarbamoyl)-1,3,4-thiadiazole-2-thiolate intermediates. Subsequent acidification (pH 2–3) affords the 1,3,4-thiadiazole moiety.

Preparation of Piperidine-4-carboxamide Intermediate

- Piperidine Ring Formation: The piperidine ring can be synthesized by hydrogenation of pyridine or cyclization of 1,5-diamines. The 4-carboxamide functionality is introduced by converting the corresponding piperidine-4-carboxylic acid or ester to the carboxamide via amidation reactions.

Coupling of Thiadiazole and Piperidine Moieties

- Amide Bond Formation: The final coupling to form this compound is achieved through amide bond formation between the carboxylic acid (or activated derivative) of the piperidine-4-carboxamide and the amino group of the thiadiazole intermediate.

- Coupling Reagents: Carbodiimides such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and coupling additives like HOBt (1-Hydroxybenzotriazole) are commonly used to facilitate this reaction under mild conditions.

Detailed Synthetic Example and Reaction Conditions

A representative synthetic scheme based on recent research is summarized below:

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of potassium 5-(phenylcarbamoyl)-1,3,4-thiadiazole-2-thiolate | Thioxoacetamide derivatives + CS2 + KOH in EtOH, room temp | Intermediate thiolate salt |

| 2 | Acidification to form 1,3,4-thiadiazole-2-carboxamide | Concentrated HCl, pH 2–3 | 1,3,4-thiadiazole ring with carboxamide group |

| 3 | Preparation of piperidine-4-carboxamide | Hydrogenation or cyclization; amidation of piperidine-4-carboxylic acid | Piperidine-4-carboxamide intermediate |

| 4 | Coupling of thiadiazole and piperidine moieties | EDCI, HOBt, solvent (e.g., DMF), room temp | This compound |

This approach is efficient, environmentally friendly, and yields the target compound with high purity.

Alternative Synthetic Strategies

- S-Alkylation of Thiadiazole Derivatives: Modifications of the thiadiazole ring via S-alkylation with haloalkanes (e.g., methyl iodide, ethyl iodide) have been reported to introduce substituents that may influence biological activity and solubility. This step can precede or follow the coupling with piperidine derivatives depending on the synthetic design.

- Use of Aldehydes for Functionalization: Reaction of the thiadiazole intermediates with various aldehydes can yield substituted thiadiazole carboxamide derivatives, which can then be coupled with piperidine-4-carboxamide.

Industrial Considerations

- Process Optimization: For industrial scale-up, continuous flow reactors and automated synthesis platforms can be employed to improve yield, reproducibility, and safety.

- Purification Techniques: Advanced chromatographic methods and crystallization are used to obtain the compound in high purity suitable for pharmaceutical applications.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Thiadiazole Ring Synthesis | Cyclization of thioxoacetamide derivatives with CS2/KOH, acidification |

| Piperidine Intermediate | Hydrogenation of pyridine or cyclization of diamines, amidation |

| Coupling Method | Carbodiimide-mediated amide bond formation (EDCI/HOBt) |

| Solvents | Ethanol (for thiadiazole formation), DMF or similar (for coupling) |

| Temperature | Room temperature to mild heating |

| Reaction Time | Several hours depending on step |

| Purification | Chromatography, crystallization |

Research Findings and Analytical Data

- Spectral Characterization: IR spectra confirm disappearance of NH2 groups and appearance of amide bands (around 1660–1680 cm⁻¹). 1H-NMR shows characteristic singlets for NH groups (10.6–11.0 ppm) and signals corresponding to the thiadiazole and piperidine protons. 13C-NMR confirms the presence of carbonyl carbons (~170 ppm) and thiadiazole carbons (~156 ppm).

- Yields and Efficiency: The described synthetic routes are reported to be high yielding, with environmentally friendly conditions and straightforward purification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide, and how can purity be ensured?

- Methodology : The compound is synthesized via coupling reactions between a piperidine-4-carboxylic acid derivative and a functionalized 1,3,4-thiadiazol-2-amine. Key steps include:

- Activation of the carboxylic acid using reagents like EDCl/HOBt or CDI.

- Solvent selection (e.g., DMF, dichloromethane) to enhance reaction efficiency.

- Purification via column chromatography and recrystallization to achieve >95% purity, verified by HPLC .

- Critical Parameters : Monitor reaction temperature (typically 0–25°C) and stoichiometric ratios to minimize byproducts like unreacted amines or dimerization products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Primary Techniques :

- 1H/13C NMR : Confirm regiochemistry of the thiadiazole and piperidine moieties. For example, thiadiazole protons resonate at δ 8.2–8.5 ppm, while piperidine CH2 groups appear at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : Use ESI-MS or HRMS to validate the molecular ion peak (e.g., [M+H]+) and isotopic patterns .

- Supporting Data : IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and thiadiazole C-S bonds (~690 cm⁻¹) .

Q. How is the compound’s initial bioactivity assessed in vitro?

- Screening Protocols :

- Enzyme Assays : Test inhibition of targets like proteases or kinases using fluorogenic substrates (e.g., D1 protease inhibition assays with IC50 calculations) .

- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) and compare to reference compounds like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide functional group modifications to enhance potency?

- Approach :

- Core Modifications : Introduce substituents at the piperidine nitrogen (e.g., sulfonyl groups) or thiadiazole C5 position to alter lipophilicity and hydrogen-bonding capacity.

- Case Study : Replacing the piperidine with a tetrahydronaphthalen-1-yl group (as in compound 59) increased target affinity by 3-fold, likely due to improved π-π stacking .

- Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with proteins like D1 protease, followed by MD simulations to assess stability .

Q. What strategies resolve contradictions in biological data across different studies?

- Troubleshooting :

- Purity Verification : Re-examine compound batches via HPLC-MS to rule out impurities affecting bioactivity .

- Assay Conditions : Standardize buffer pH, ionic strength, and incubation times. For example, D1 protease assays require Zn²⁺ cofactors at pH 7.4 .

- Case Example : Discrepancies in IC50 values for kinase inhibition were traced to variations in ATP concentrations during assays .

Q. How can computational methods predict off-target interactions?

- Protocol :

- Pharmacophore Modeling : Map key features (e.g., hydrogen bond acceptors on thiadiazole) against databases like ChEMBL.

- Off-Target Screening : Use SwissTargetPrediction to rank potential targets (e.g., GPCRs, ion channels) and validate with radioligand binding assays .

Q. What crystallographic insights inform the compound’s 3D structure and binding conformation?

- X-Ray Analysis : Single-crystal studies reveal:

- Bond Angles : Thiadiazole S-C-N angles (~86°) and piperidine chair conformation.

- Intermolecular Interactions : Hydrogen bonds between the amide carbonyl and active-site residues (e.g., Asp189 in trypsin-like proteases) .

- Applications : Use Mercury (CCDC) to overlay crystal structures with docked poses for mechanistic validation .

Q. How can reaction yields be optimized for scale-up without compromising purity?

- Process Chemistry :

- Catalysis : Employ Pd-mediated cross-coupling for thiadiazole functionalization, achieving >80% yield with <2% impurities .

- Workflow : Use flow chemistry for amide bond formation to reduce reaction time from 24h to 2h .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.